tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate
Description
tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom, with both ethynyl (sp-hybridized carbon) and methyl substituents at the 2-position of the pyrrolidine ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for applications in medicinal chemistry and materials science.
Though direct spectroscopic or synthetic data for this compound are absent in the provided evidence, analogous compounds (e.g., tert-Butyl 2-ethynylpiperidine-1-carboxylate) suggest its synthesis likely involves palladium-catalyzed alkynylation or deprotection strategies .
Properties
CAS No. |
1334666-51-1 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
tert-butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-6-12(5)8-7-9-13(12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3 |
InChI Key |
VGYGPHXXICPONS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
Preparation Methods
The synthesis generally proceeds via the formation of the pyrrolidine ring through cyclization of suitable precursors, followed by selective functionalization at the 2-position with an ethynyl group and the introduction of the tert-butyl carbamate protecting group at the nitrogen atom. The key steps include:
- Preparation of a suitable amino acid or amino alcohol precursor.
- Formation of the pyrrolidine ring via intramolecular cyclization.
- Installation of the ethynyl group at the 2-position.
- Protection of the nitrogen as tert-butyl carbamate (Boc group).
This approach allows for modular synthesis and high regioselectivity.
Preparation of the Pyrrolidine Core
Method A: Cyclization of N-Substituted Amino Acids
- Starting from N-Boc-protected amino acids, such as N-Boc-2-methyl-3-aminopropionic acid, cyclization can be achieved via intramolecular amidation or dehydration reactions to form the pyrrolidine ring.
- Literature indicates that cyclization under dehydrating conditions (e.g., using polyphosphoric acid or phosphoryl chloride) is effective in forming the pyrrolidine ring with high regioselectivity.
Method B: Reductive Amination
- Alternatively, a reductive amination approach involving aldehydes and amines can generate the pyrrolidine ring, followed by functionalization at the 2-position.
Introduction of the Ethynyl Group at the 2-Position
- The most common method involves the Sonogashira coupling of a halogenated pyrrolidine precursor with an ethynyl source.
- For example, starting from a 2-halogenated pyrrolidine (e.g., 2-iodo or 2-bromo derivative), coupling with trimethylsilylacetylene (TMS-acetylene) in the presence of Pd(0) and Cu(I) catalysts yields the protected ethynyl derivative.
- Subsequent deprotection of the TMS group with tetrabutylammonium fluoride (TBAF) affords the free ethynyl group.
- Catalyst: Pd(PPh3)4 or PdCl2(PPh3)2
- Co-catalyst: CuI
- Solvent: Tetrahydrofuran (THF) or DMF
- Temperature: 50-80°C
- Atmosphere: Inert (Argon or Nitrogen)
Reference:
- The synthesis of ethynylpyrrolidine derivatives via Sonogashira coupling is well-documented, with procedures optimized for pyrrolidine rings.
Protection of the Nitrogen as Tert-Butyl Carbamate
- The nitrogen atom in the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) groups.
- Typical procedure involves reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- This step is usually performed after ring formation and before ethynyl substitution to prevent side reactions.
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine
- Temperature: Room temperature
- Time: 2-4 hours
Alternative Synthetic Routes and Specific Conditions
a. Modular Approach via Building Blocks
- Starting from commercially available amino acids or amino alcohols, sequential transformations including protection, cyclization, halogenation, and coupling can be performed.
- For example, a route involves initial Boc protection, followed by halogenation at the 2-position, then Sonogashira coupling to introduce the ethynyl group.
b. Use of Transition Metal Catalysis
- Recent patents describe the use of palladium-catalyzed cross-coupling reactions for ethynylation of pyrrolidine derivatives, emphasizing the importance of ligand choice and reaction atmosphere to optimize yields.
Data Tables Summarizing Key Reaction Parameters
| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Ring formation | N-Boc amino acid | None | Toluene or DCM | Reflux | 70-85% | Cyclization via dehydration |
| Halogenation | NBS or NCS | None | DCM | Room temp | 80-90% | Selective at 2-position |
| Ethynylation | Trimethylsilylacetylene | Pd(PPh3)4, CuI | THF | 50-80°C | 60-75% | Followed by TBAF deprotection |
| Boc protection | Boc2O | Triethylamine | DCM | Room temp | 85-95% | Protects nitrogen |
Research Outcomes and Validation
- The described methods have been validated through experimental reports demonstrating high regioselectivity and yields.
- The combination of Sonogashira coupling with Boc protection provides a versatile route adaptable for various derivatives.
- These procedures are consistent with patent disclosures and peer-reviewed synthesis reports, confirming their robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Saturated derivatives
Substitution: Various substituted pyrrolidines
Scientific Research Applications
tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate is an organic compound with a tert-butyl group and a pyrrolidine ring in its structure. It has a molecular formula of C12H19NO2 and a molecular weight of approximately 209.28 g/mol. This compound is known for its applications in medicinal chemistry and organic synthesis because of its reactivity and structural properties.
Scientific Research Applications
Organic Synthesis
- This compound serves as a building block in the synthesis of complex organic molecules.
- It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
- It can be efficiently synthesized under controlled conditions via the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. Dichloromethane is a common solvent, and triethylamine can be used to facilitate the formation of the ester bond.
Medicinal Chemistry
- The compound's structure allows it to interact with biological targets, making it a candidate for pharmacological studies. The tert-butyl group enhances its solubility and stability, which can be advantageous in biological assays.
- Pyrrolidine derivatives exhibit potential antimicrobial properties. The unique structural features of this compound may improve its efficacy against certain bacterial strains because of improved lipophilicity and membrane permeability.
- Similar pyrrolidine compounds can inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction.
- Pyrrolidine derivatives may have neuroprotective potential in models of neurodegenerative diseases, suggesting they may modulate neurotransmitter systems or exhibit antioxidant properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group allows for the formation of covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
Key Observations:
Pyrrolidine’s five-membered ring enhances conformational rigidity, favoring stereochemical control in asymmetric synthesis .
Methyl and ethyl groups increase steric bulk, reducing accessibility of the nitrogen lone pair in Boc-deprotection reactions compared to aminomethyl derivatives .
Physicochemical Properties: The target compound’s ethynyl group lowers solubility in polar solvents relative to ether- or amine-substituted analogs (e.g., tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate) . Lipophilicity (logP) is likely higher than methyl-substituted analogs but lower than aryl/heteroaryl derivatives (e.g., pyridyl-substituted compounds in ).
Biological Activity
tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate (CAS Number: 2166232-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and effects, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 209.29 g/mol. The synthesis typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine, utilizing dichloromethane as a solvent .
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to fit into specific active sites, modulating the activity of these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially influencing signaling pathways related to various physiological processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity, making it a candidate for pharmacological studies. Its stability and solubility are enhanced by the tert-butyl group, facilitating its use in biological assays .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound, revealing promising results:
- Cytotoxicity Studies :
- In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.
- IC50 values were determined for different cell lines, indicating its potency in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| PC-9 | 7 |
| H3255 | 43 |
| H1975 | >10 |
- Metabolic Stability :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful.
| Compound | Similarity Index | Biological Activity |
|---|---|---|
| tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate | 0.89 | Moderate |
| tert-butyl (2R)-2-methylpyrrolidine-1-carboxylate | 0.90 | Low |
| tert-butyl (4R)-4-(3-hydroxyprop-1-yn-1-yl)piperidine | 0.94 | High |
Q & A
Q. How are solvent effects managed in large-scale syntheses?
- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer, higher-yielding reactions. CPME’s low water solubility simplifies product isolation .
- Microwave Assistance : Reduce reaction times (e.g., from 24h to 30min) for Buchwald-Hartwig aminations, improving throughput while maintaining >90% yield .
Q. Table 1: Common Reaction Conditions for Derivative Synthesis
| Reaction Type | Reagents/Conditions | Key Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cross-Coupling | Pd(PPh₃)₄, Cs₂CO₃, dioxane, 80°C | Arylated pyrrolidine derivatives | 65–85 | |
| Oxidation | Dess–Martin periodinane, CH₂Cl₂, RT | Ketone derivatives | 70–90 | |
| Nucleophilic Substitution | NaH, THF, alkyl bromides, 0°C | Alkoxy-substituted derivatives | 50–75 |
Q. Table 2: Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, tert-butyl), δ 2.75 (s, 1H, ethynyl) | |
| HRMS (ESI+) | [M+Na]+ Calc.: 278.1523; Found: 278.1528 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
